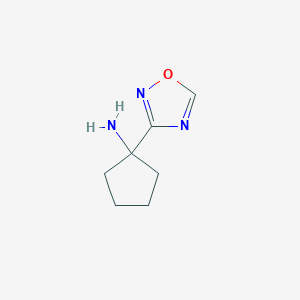
1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine is an organic compound that features a cyclopentane ring bonded to an oxadiazole ring and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine typically involves the formation of the oxadiazole ring followed by its attachment to the cyclopentane ring. One common method involves the cyclization of acylthiosemicarbazide to form the oxadiazole ring, which is then reacted with cyclopentanone to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring is known to participate in hydrogen bonding and other interactions, which can influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
- 1-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine
Comparison: 1-(1,2,4-Oxadiazol-3-yl)cyclopentan-1-amine is unique due to its specific substitution pattern and the presence of the cyclopentane ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C7H11N3O/c8-7(3-1-2-4-7)6-9-5-11-10-6/h5H,1-4,8H2 |
Clé InChI |
SPGBVLNKECJTKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=NOC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)

![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)


![3-[(tert-Butyldimethylsilyl)oxy]-3-cyclopentylhexanal](/img/structure/B13185650.png)
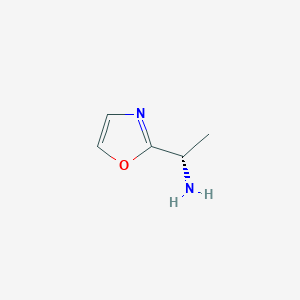
![N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13185662.png)
![1-[3-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13185666.png)
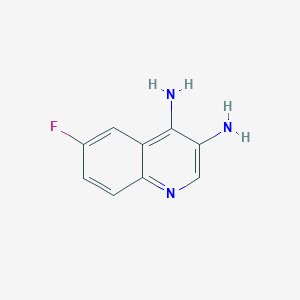
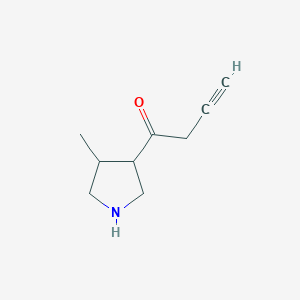
![3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine](/img/structure/B13185677.png)
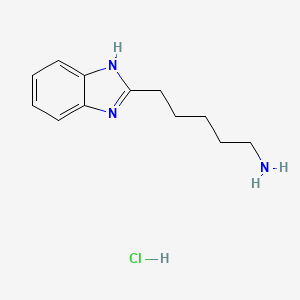
![(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13185719.png)
